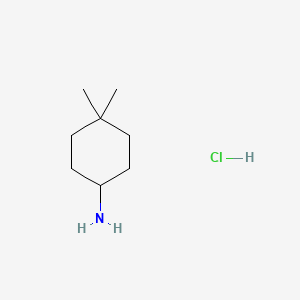

4,4-Dimethylcyclohexanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129973. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4,4-dimethylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-8(2)5-3-7(9)4-6-8;/h7H,3-6,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJQPGPTKYUTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00638084 | |

| Record name | 4,4-Dimethylcyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00638084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25834-99-5 | |

| Record name | 25834-99-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Dimethylcyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00638084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,4-Dimethylcyclohexanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4-Dimethylcyclohexanamine hydrochloride, a valuable building block in medicinal chemistry and organic synthesis. This document outlines a detailed, field-proven protocol for its preparation via reductive amination of 4,4-dimethylcyclohexanone, followed by conversion to its hydrochloride salt. Furthermore, it delves into the critical characterization techniques required to verify the identity, purity, and structural integrity of the synthesized compound, supported by established analytical data. This guide is intended to equip researchers with the necessary knowledge to confidently synthesize and validate this important chemical entity.

Introduction: Significance of this compound

Substituted cyclohexylamines are prevalent structural motifs in a wide array of biologically active molecules and pharmaceutical agents. The gem-dimethyl group at the 4-position of the cyclohexane ring in 4,4-Dimethylcyclohexanamine imparts specific conformational rigidity and lipophilicity, which can be advantageous in drug design for optimizing binding interactions with biological targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling, formulation, and biological testing.

This guide will focus on a robust and widely applicable synthetic method, reductive amination, which offers a direct and efficient route to this class of amines.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the reductive amination of 4,4-dimethylcyclohexanone to yield the free base, 4,4-Dimethylcyclohexanamine. This is followed by the treatment with hydrochloric acid to afford the desired hydrochloride salt.

Step 1: Reductive Amination of 4,4-Dimethylcyclohexanone

Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds.[1] This one-pot reaction involves the initial formation of an imine intermediate from the reaction of a ketone with an amine source, which is then reduced in situ to the corresponding amine. In this synthesis, ammonia serves as the amine source.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) being a common and cost-effective choice. It is crucial to allow for the formation of the imine intermediate before the addition of the reducing agent, as sodium borohydride can also reduce the starting ketone.[2]

Reaction Scheme:

-

Step 1: 4,4-Dimethylcyclohexanone + NH₃ ⇌ 4,4-Dimethylcyclohexan-1-imine + H₂O

-

Step 2: 4,4-Dimethylcyclohexan-1-imine + [Reducing Agent] → 4,4-Dimethylcyclohexanamine

Figure 1: Reductive amination of 4,4-dimethylcyclohexanone.

Experimental Protocol:

-

Materials:

-

4,4-Dimethylcyclohexanone

-

Ammonium acetate

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

-

-

Procedure:

-

To a solution of 4,4-dimethylcyclohexanone (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq). The large excess of ammonium acetate serves as the ammonia source and helps to drive the imine formation equilibrium.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10 °C. The addition of NaBH₄ can be exothermic.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add a sufficient amount of 1M sodium hydroxide solution to make the aqueous layer basic (pH > 12).

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4-Dimethylcyclohexanamine as an oil.

-

Step 2: Formation of the Hydrochloride Salt

The crude 4,4-Dimethylcyclohexanamine free base is converted to its hydrochloride salt to improve its stability and handling properties.

Figure 2: Conversion of the free base to the hydrochloride salt.

Experimental Protocol:

-

Procedure:

-

Dissolve the crude 4,4-Dimethylcyclohexanamine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (1.1 eq) dropwise with stirring.

-

A white precipitate of this compound should form.

-

Stir the mixture at 0 °C for 30 minutes.

-

Collect the solid by vacuum filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the solid under vacuum to obtain the final product.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₈ClN |

| Molecular Weight | 163.69 g/mol [3] |

| Appearance | White to off-white solid |

| Melting Point | Data not readily available in peer-reviewed literature. |

| Solubility | Soluble in water and methanol. |

Spectroscopic Analysis

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for confirming the presence of the key structural features of the molecule.

-

Expected Chemical Shifts (δ) in D₂O:

-

~3.0-3.2 ppm (m, 1H): The proton on the carbon bearing the amino group (C1-H).

-

~1.2-1.8 ppm (m, 8H): The methylene protons of the cyclohexane ring.

-

~0.9 ppm (s, 6H): The protons of the two methyl groups at the C4 position.

-

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

Expected Chemical Shifts (δ) in D₂O:

-

~50-55 ppm: Carbon attached to the amino group (C1).

-

~30-40 ppm: Methylene carbons of the cyclohexane ring (C2, C3, C5, C6).

-

~30-35 ppm: Quaternary carbon (C4).

-

~25-30 ppm: Methyl carbons.

-

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups.

-

Expected Characteristic Peaks (cm⁻¹):

-

~2800-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~2400-2700 cm⁻¹ (broad): N-H stretching of the ammonium salt.

-

~1500-1600 cm⁻¹: N-H bending vibrations.

-

3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, analysis of the free base is common.

-

Expected Molecular Ion Peak ([M+H]⁺) for the free base (C₈H₁₇N): m/z ≈ 128.14

Figure 3: Key characterization techniques for this compound.

Safety Considerations

-

4,4-Dimethylcyclohexanone and 4,4-Dimethylcyclohexanamine are irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.

-

Hydrochloric acid is corrosive. Handle with appropriate PPE.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has outlined a reliable and detailed methodology for the synthesis of this compound via reductive amination. The provided protocol, along with the discussion of key characterization techniques, offers a solid foundation for researchers to produce and validate this important chemical intermediate. Adherence to the described procedures and safety precautions will enable the successful and safe synthesis of this valuable compound for applications in drug discovery and organic synthesis.

References

4,4-Dimethylcyclohexanamine hydrochloride chemical structure and properties

An In-Depth Technical Guide to 4,4-Dimethylcyclohexanamine Hydrochloride: Structure, Synthesis, and Applications

Introduction

In the landscape of modern chemical synthesis and drug discovery, the strategic selection of molecular building blocks is paramount. Substituted cycloalkanes, particularly those incorporating amine functionalities, serve as critical scaffolds due to their conformational rigidity and three-dimensional diversity. This compound (CAS No: 25834-99-5) is one such pivotal intermediate. The presence of a gem-dimethyl group on the cyclohexane ring introduces a fixed conformational bias and steric bulk, which can be exploited to enhance binding affinity, modulate pharmacokinetic properties, and explore specific regions of biological target space. This guide provides an in-depth technical overview of its chemical structure, a robust and validated synthesis protocol, key applications, and essential safety protocols, tailored for researchers and professionals in chemical and pharmaceutical development.

Section 1: Chemical Structure and Physicochemical Properties

This compound is the salt form of the primary amine 4,4-dimethylcyclohexan-1-amine. The hydrochloride salt form enhances stability and often improves aqueous solubility, making it more amenable for use in various synthetic and biological applications compared to the free base.[1][2]

The core structure consists of a cyclohexane ring substituted with an amino group at the C1 position and two methyl groups at the C4 position. This gem-dimethyl substitution locks the chair conformation by preventing ring flipping, which is a crucial feature for designing molecules with specific spatial orientations for receptor binding.

Chemical Structure (2D)

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| IUPAC Name | 4,4-dimethylcyclohexan-1-amine;hydrochloride | [1] |

| CAS Number | 25834-99-5 | [1][2] |

| Molecular Formula | C₈H₁₈ClN | [1][2] |

| Molecular Weight | 163.69 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 280 °C | [3] |

| SMILES | CC1(C)CCC(N)CC1.[H]Cl | [2] |

| Boiling Point (Free Base) | 160.5 °C at 760 mmHg | [4] |

| Density (Free Base) | 0.834 g/cm³ | [4] |

Section 2: Synthesis and Characterization

A reliable and high-yielding synthesis of this compound can be achieved via a two-step process starting from the commercially available ketone, 4,4-dimethylcyclohexanone. This pathway involves the formation of an oxime intermediate, followed by its chemical reduction to the primary amine.

Synthesis Pathway Overview

The selected pathway is advantageous as it specifically yields the primary amine, avoiding the common side reactions of over-alkylation that can occur in direct reductive amination protocols.[5] The first step is a condensation reaction to form the stable oxime, which is then reduced in the second step. The final product is isolated as the hydrochloride salt to improve stability and ease of handling.

Experimental Protocol

Step 1: Synthesis of 4,4-Dimethylcyclohexanone Oxime [6]

-

Rationale: This step converts the ketone into a stable oxime intermediate. Hydroxylamine hydrochloride is the nitrogen source, and a mild base like sodium carbonate is used to neutralize the HCl released, liberating the free hydroxylamine needed for the condensation reaction. A water/ethanol mixture ensures all reactants are soluble.

-

Procedure:

-

To a solution of 4,4-dimethylcyclohexanone (1.0 eq, e.g., 50 g) and hydroxylamine hydrochloride (1.3 eq) in a mixture of water and ethanol, add a solution of sodium carbonate (1.3 eq) in water dropwise over 20 minutes with stirring.

-

Heat the reaction mixture to reflux and maintain for 3 hours. Monitor reaction completion by TLC (Thin Layer Chromatography).

-

After cooling, remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the remaining aqueous residue with ethyl acetate (e.g., 4 x 120 mL).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4,4-dimethylcyclohexanone oxime, typically as a white solid.

-

Step 2: Reduction of 4,4-Dimethylcyclohexanone Oxime and Salt Formation

-

Rationale: The C=N bond of the oxime is reduced to a C-N single bond to form the primary amine. A classic and effective method for this is reduction with sodium metal in ethanol (a dissolving metal reduction), which is robust and avoids the handling of pyrophoric hydrides like LiAlH₄. The final step involves precipitating the amine as its hydrochloride salt by adding a non-aqueous solution of HCl, which facilitates isolation of a stable, crystalline product.

-

Procedure:

-

In a flask equipped with a reflux condenser, dissolve the 4,4-dimethylcyclohexanone oxime (1.0 eq) from Step 1 in absolute ethanol.

-

Carefully add small pieces of sodium metal (approx. 10 eq) at a rate that maintains a steady reflux. The reaction is highly exothermic.

-

After all the sodium has been added and the reaction subsides, continue to heat at reflux for an additional 2 hours to ensure complete reduction.

-

Cool the mixture to room temperature and cautiously quench the excess sodium by the slow addition of water, followed by acidification with concentrated HCl.

-

Remove the ethanol via distillation. Make the aqueous residue strongly basic (pH > 12) with NaOH pellets or a concentrated solution.

-

Extract the liberated free amine into diethyl ether or dichloromethane.

-

Dry the combined organic extracts over anhydrous potassium carbonate (K₂CO₃), filter, and remove the solvent under reduced pressure.

-

Dissolve the resulting crude amine oil in a minimal amount of anhydrous diethyl ether and cool in an ice bath.

-

Add a solution of HCl in anhydrous ether or dioxane dropwise with stirring. The hydrochloride salt will precipitate.

-

Collect the solid product by vacuum filtration, wash with cold anhydrous ether, and dry under vacuum to yield pure this compound.

-

Expected Spectral Characteristics

While experimental spectra are not publicly available, the structure can be readily confirmed using standard spectroscopic methods.

-

¹H NMR: The spectrum would be characterized by a singlet around 1.0 ppm integrating to 6H for the two equivalent gem-dimethyl groups. The protons on the cyclohexane ring would appear as complex multiplets between 1.2 and 2.0 ppm. The proton on the carbon bearing the amine group (CH-NH₃⁺) would be shifted downfield, likely appearing as a multiplet around 3.0-3.3 ppm. The protons on the ammonium group (-NH₃⁺) may appear as a broad singlet.

-

¹³C NMR: The spectrum should show distinct signals for the quaternary carbon of the gem-dimethyl group (~30-35 ppm), the methyl carbons (~25-30 ppm), the carbon bearing the amino group (C1, ~45-55 ppm), and the other methylene carbons of the cyclohexane ring.

-

IR Spectroscopy: Key vibrational bands would include C-H stretching from the alkyl groups (~2850-2960 cm⁻¹), and broad N-H stretching from the ammonium salt (~2400-3200 cm⁻¹).

Section 3: Applications in Drug Discovery and Materials Science

The rigid, non-planar structure of the 4,4-dimethylcyclohexylamine scaffold makes it a highly valuable building block for creating molecules with precise three-dimensional architectures.

Core Scaffold in Medicinal Chemistry

The primary application of this compound is as an intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).

-

Neurological Drug Candidates: The broader class of arylcyclohexylamines are well-known for their activity as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key target in the central nervous system.[7] Compounds like ketamine and phencyclidine, which share the cyclohexylamine core, have profound neurological effects.[8] The 4,4-dimethyl scaffold can be used to synthesize novel analogs with potentially improved selectivity, potency, or metabolic stability for applications in anesthesia, pain management, and treatment of depression.

-

Kinase Inhibitors: In oncology and immunology, kinase inhibitors are a major class of therapeutics. The conformational rigidity of the cyclohexene ring in structural analogs has been shown to be effective for anchoring ligands into the ATP-binding pockets of kinases.[9] Derivatives of 4,4-dimethylcyclohexanamine can be similarly explored to develop selective inhibitors of various protein kinases implicated in disease.

Building Block for Advanced Materials

The rigidity and thermal stability imparted by the gem-dimethylcyclohexyl group are also advantageous in materials science. Related cyclohexylamines are used as curing agents (hardeners) for epoxy resins, where the rigid aliphatic ring structure can increase the glass transition temperature (Tg) and mechanical strength of the final polymer.[9]

Section 4: Safety, Handling, and Storage

As a chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3] The free base form is corrosive and can cause severe skin burns and eye damage.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or fumes.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[11] Keep away from strong oxidizing agents and strong bases.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste.

References

- 1. This compound | C8H18ClN | CID 24191928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4-dimethylcyclohexan-1-amine hydrochloride 95% | CAS: 25834-99-5 | AChemBlock [achemblock.com]

- 3. 4,4-DIMETHYLCYCLOHEXYLAMINE HYDROCHLORIDE | 25834-99-5 [amp.chemicalbook.com]

- 4. m.molbase.com [m.molbase.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4,4-Dimethylcyclohex-2-en-1-amine (61888-92-4) for sale [vulcanchem.com]

- 10. 4,4-Dimethylcyclohexan-1-amine | C8H17N | CID 421054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

spectroscopic data (NMR, IR, Mass Spec) of 4,4-Dimethylcyclohexanamine hydrochloride

An In-Depth Spectroscopic Guide to 4,4-Dimethylcyclohexanamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (C₈H₁₈ClN, MW: 163.69 g/mol )[1]. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By synthesizing foundational principles with practical, field-proven insights, this guide explains the causality behind experimental choices and offers detailed protocols. The aim is to equip the user with the necessary knowledge to unequivocally identify and characterize this important chemical building block, ensuring the integrity and validity of their research.

Introduction: The Chemical Identity of this compound

This compound is a primary amine salt featuring a cyclohexane ring substituted with a gem-dimethyl group at the C4 position and an ammonium group at the C1 position. As a derivative of cyclohexylamine, it serves as a valuable intermediate and building block in organic synthesis and pharmaceutical development[2]. The presence of the hydrochloride salt form significantly influences its physical properties, such as solubility and stability, compared to its free amine base (4,4-Dimethylcyclohexanamine)[3].

Accurate structural confirmation and purity assessment are paramount in any chemical workflow. Spectroscopic techniques provide the definitive data required for this validation. This guide presents a predictive but expertly grounded analysis of the expected spectroscopic signatures of this compound, enabling scientists to confidently interpret their own experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Expertise in Action: Experimental Protocol & Causality

The choice of solvent is a critical first step in NMR analysis[4]. For an amine hydrochloride, which is a salt, solubility can be limited in non-polar solvents like chloroform-d (CDCl₃).

Protocol: NMR Sample Preparation and Analysis

-

Solvent Selection: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the salt and, being an aprotic solvent, allows for the observation of the exchangeable ammonium protons (-NH₃⁺)[5]. Deuterium oxide (D₂O) is an alternative, though it will result in the rapid exchange and disappearance of the -NH₃⁺ proton signal.

-

Sample Preparation: Transfer the solution into a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.

Visualizing the Workflow: NMR Analysis

Caption: Standard workflow for NMR spectroscopic analysis.

Predicted NMR Data & Interpretation

The protonation of the amine group to form the hydrochloride salt causes a significant downfield shift (deshielding) for the proton on C1 (the α-proton) and, to a lesser extent, the protons and carbons at C2 and C6, compared to the free amine[5]. The following data are predicted based on the analysis of cyclohexylamine and related substituted cyclohexanes[6][7].

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Atom Position | Predicted ¹H δ (ppm), Multiplicity, Integration | Predicted ¹³C δ (ppm) | Rationale |

|---|---|---|---|

| C1-H | ~3.0-3.2, m, 1H | ~48-51 | Methine proton adjacent to the electron-withdrawing -NH₃⁺ group, significantly deshielded. |

| C2, C6-H (axial) | ~1.8-2.0, m, 2H | ~32-35 | Axial protons adjacent to the ammonium group. |

| C2, C6-H (equatorial) | ~1.3-1.5, m, 2H | ~32-35 | Equatorial protons adjacent to the ammonium group. |

| C3, C5-H (axial) | ~1.6-1.8, m, 2H | ~24-27 | Axial protons beta to the ammonium group. |

| C3, C5-H (equatorial) | ~1.1-1.3, m, 2H | ~24-27 | Equatorial protons beta to the ammonium group. |

| C4 | - | ~30-33 | Quaternary carbon attached to two methyl groups. |

| C4-CH₃ | ~0.9, s, 6H | ~27-30 | Gem-dimethyl protons, appearing as a sharp singlet. |

| NH₃ ⁺ | ~8.0-8.5, br s, 3H | - | Exchangeable ammonium protons, appearing as a broad singlet. Signal will disappear upon D₂O shake. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise in Action: Experimental Protocol & Causality

As this compound is a solid, a transmission method is typically employed. The Potassium Bromide (KBr) pellet technique is a robust and common choice that minimizes background interference.

Protocol: KBr Pellet Preparation for FTIR Analysis

-

Grinding: Add ~1-2 mg of the compound to an agate mortar. Add approximately 100-200 mg of dry, spectroscopic-grade KBr powder[8].

-

Mixing: Gently grind the two components together until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the IR beam[9].

-

Pressing: Transfer the powder to a pellet die and apply several tons of pressure using a hydraulic press to form a thin, transparent, or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Visualizing the Workflow: FTIR Analysis

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Predicted IR Data & Interpretation

The IR spectrum of an amine salt is distinct from its free amine counterpart. The most telling feature is the appearance of a broad, strong absorption band for the N-H⁺ stretching vibrations of the ammonium group, which typically obscures the C-H stretching region.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

|---|---|---|---|

| ~2800-3200 | N-H⁺ Stretch | Strong, Broad | The hallmark of a primary ammonium salt. This broadness results from extensive hydrogen bonding in the solid state. |

| ~2950, ~2870 | C-H Stretch (Aliphatic) | Medium-Strong | Asymmetric and symmetric stretching of CH₃ and CH₂ groups, often appearing as shoulders on the broad N-H⁺ band. |

| ~1600-1500 | N-H⁺ Bend | Medium, Broad | Asymmetric bending (scissoring) vibration of the ammonium group. |

| ~1470 | C-H Bend | Medium | Bending vibrations of the CH₂ and CH₃ groups. |

| ~1100-1200 | C-N Stretch | Medium | Stretching vibration of the carbon-nitrogen bond. |

In contrast, the free primary amine would show two distinct, sharper N-H stretching bands around 3300-3400 cm⁻¹ and an N-H bend around 1600 cm⁻¹[10]. The presence of the broad ammonium absorption is a definitive indicator of salt formation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the parent molecule and offers structural clues through the analysis of its fragmentation patterns.

Expertise in Action: Experimental Protocol & Causality

The choice of ionization method is critical for analyzing a salt. "Soft" ionization techniques are preferred to observe the intact molecule with minimal fragmentation.

Protocol: Mass Spectrometry Analysis

-

Ionization Technique: Electrospray Ionization (ESI) is the method of choice for polar, non-volatile compounds like amine salts[11][12]. It allows for the gentle ionization of the molecule directly from a solution. The analysis will be performed in positive ion mode to detect the cationic species.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a solvent mixture such as methanol or acetonitrile/water.

-

Data Acquisition: Infuse the sample solution directly into the ESI source of the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Visualizing the Workflow: Mass Spectrometry Analysis

Caption: General workflow for ESI-Mass Spectrometry analysis.

Predicted Mass Spectrum Data & Interpretation

In ESI-MS, the hydrochloride salt will dissociate in solution, and the cationic part—the protonated free amine—will be detected.

Table 3: Predicted Ions in ESI-Mass Spectrometry (Positive Mode)

| m/z Value | Ion | Interpretation |

|---|

| 128.14 | [C₈H₁₇N + H]⁺ | Base Peak / Molecular Ion Peak. This corresponds to the protonated free amine (4,4-Dimethylcyclohexanamine, exact mass: 127.136)[3]. Its detection confirms the molecular weight of the organic component. |

If a "hard" ionization technique like Electron Impact (EI) were used, one would expect to see the molecular ion of the free amine at m/z=127, along with significant fragmentation. Key fragments would likely arise from the loss of a methyl group ([M-15]⁺, m/z=112) or cleavage of the cyclohexane ring.

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. NMR spectroscopy provides a detailed blueprint of the C-H framework, IR spectroscopy confirms the presence of the key primary ammonium functional group, and mass spectrometry validates the molecular weight of the organic cation. The predictive data and protocols outlined in this guide serve as a robust reference for scientists, ensuring accurate compound identification and upholding the principles of scientific integrity in research and development.

References

- 1. This compound | C8H18ClN | CID 24191928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 4,4-Dimethylcyclohexan-1-amine | C8H17N | CID 421054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NMR Solvents [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. webqc.org [webqc.org]

- 7. Cyclohexylamine(108-91-8) 13C NMR [m.chemicalbook.com]

- 8. What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. Amine - Wikipedia [en.wikipedia.org]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]

An In-Depth Technical Guide to the Solubility and Stability of 4,4-Dimethylcyclohexanamine Hydrochloride

A Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylcyclohexanamine hydrochloride is a primary amine salt with a substituted cyclohexane ring. As with any chemical entity intended for use in research and development, particularly in the pharmaceutical industry, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability of this compound.

This document is designed to be a practical resource, offering not just theoretical background but also detailed, actionable protocols for in-lab determination of these critical parameters. For drug development professionals, understanding the solubility and stability of a molecule is a cornerstone of formulation development, ensuring bioavailability and a stable shelf-life of the final product. For researchers and scientists, this information is crucial for designing experiments, choosing appropriate solvent systems, and ensuring the integrity of their results.

Physicochemical Properties of this compound

A foundational understanding of the compound's basic properties is essential before delving into its solubility and stability.

| Property | Value | Source |

| Chemical Name | 4,4-dimethylcyclohexan-1-amine hydrochloride | PubChem[1] |

| Molecular Formula | C₈H₁₈ClN | PubChem[1] |

| Molecular Weight | 163.69 g/mol | PubChem[1] |

| CAS Number | 25834-99-5 | PubChem[1] |

| Appearance | White to off-white solid | (Inferred from typical amine hydrochlorides) |

| Melting Point | 280 °C | ChemicalBook |

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and plays a pivotal role in the selection of appropriate formulation strategies.

Theoretical Assessment of Solubility

This compound is an amine salt. The presence of the hydrochloride moiety significantly influences its solubility profile. As an ionic compound, it is expected to be readily soluble in polar protic solvents, such as water and lower alcohols (e.g., methanol, ethanol), where the solvent can effectively solvate the ammonium cation and the chloride anion through ion-dipole interactions and hydrogen bonding.

Conversely, its solubility is anticipated to be limited in nonpolar aprotic solvents like hexane and toluene, which lack the ability to form strong interactions with the ionic species. In polar aprotic solvents, such as acetone or ethyl acetate, moderate to low solubility is expected, as these solvents have a dipole moment but lack hydrogen-bonding donor capabilities.

The solubility of the free base, N,N-dimethylcyclohexanamine, is described as being partially soluble in water and miscible with alcohol, benzene, and acetone[2]. This suggests that the hydrochloride salt of the related 4,4-dimethylcyclohexanamine will have enhanced aqueous solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method. This equilibrium-based method involves saturating a solvent with the compound and then quantifying the dissolved concentration.

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into separate, sealable glass vials for each solvent to be tested. A common starting point is to add approximately 10-20 mg of the compound to 1-2 mL of the solvent.

-

The use of a variety of solvents is recommended to build a comprehensive profile. A suggested list includes:

-

Purified Water

-

Methanol

-

Ethanol

-

Acetone

-

Dichloromethane

-

Ethyl Acetate

-

Toluene

-

Hexane

-

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath, typically at 25 °C and/or 37 °C to simulate ambient and physiological temperatures, respectively.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A 24 to 72-hour period is generally recommended. Preliminary studies can be conducted to determine the time to reach equilibrium by taking measurements at various time points.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand at the same constant temperature to permit the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10-15 minutes).

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter that is compatible with the solvent used. This step is crucial to remove any remaining solid microparticles.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection:

-

Develop and validate a simple, isocratic reverse-phase HPLC-UV method for the quantification of this compound.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: As aliphatic amines lack a strong chromophore, UV detection at a low wavelength (e.g., 200-215 nm) is often employed. Alternatively, derivatization with a UV-active agent can be used for enhanced sensitivity.

-

Injection Volume: 10-20 µL

-

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Inject the diluted samples and quantify the concentration based on the calibration curve.

-

-

Data Analysis:

-

Calculate the solubility by taking into account the dilution factor. Express the solubility in mg/mL and mol/L.

-

Perform the experiment in triplicate for each solvent to ensure reproducibility and report the results as the mean ± standard deviation.

-

Predicted Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Soluble to Freely Soluble | Ionic nature of the salt, strong ion-dipole interactions and hydrogen bonding. |

| Methanol | Soluble | Polar protic solvent capable of solvating ions. | |

| Ethanol | Soluble | Similar to methanol, but potentially slightly lower solubility due to decreased polarity. | |

| Polar Aprotic | Acetone | Sparingly Soluble to Insoluble | Can engage in dipole-dipole interactions but is a poor hydrogen bond donor. |

| Dichloromethane | Sparingly Soluble to Insoluble | Moderate polarity but unable to effectively solvate the ionic compound. | |

| Ethyl Acetate | Sparingly Soluble to Insoluble | Moderate polarity and some hydrogen bond accepting capability, but generally a poor solvent for salts. | |

| Nonpolar | Toluene | Insoluble | Lacks the polarity to overcome the lattice energy of the salt. |

| Hexane | Insoluble | Nonpolar solvent with very weak intermolecular forces. |

Part 2: Stability Profile

Assessing the chemical stability of a compound is a regulatory requirement and a scientific necessity in drug development. Forced degradation, or stress testing, is employed to identify potential degradation products and pathways, which helps in the development of stability-indicating analytical methods and informs decisions on formulation, packaging, and storage.

Introduction to Forced Degradation Studies

Forced degradation studies involve exposing the compound to conditions more severe than accelerated stability testing. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient level for detection and characterization, without causing such extensive degradation that the primary degradation pathways are obscured.

Experimental Protocol for Forced Degradation Studies

The following protocols outline the typical stress conditions for forced degradation studies. A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., water or a water/acetonitrile mixture) for these studies.

-

Acid Hydrolysis:

-

Treat the compound solution with 0.1 M to 1 M hydrochloric acid.

-

Initially, conduct the experiment at room temperature for up to 7 days.

-

If no degradation is observed, the solution can be heated (e.g., 60-80 °C) for a shorter duration (e.g., a few hours to a few days).

-

At specified time points, withdraw samples, neutralize with an equivalent amount of base (e.g., NaOH), and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Treat the compound solution with 0.1 M to 1 M sodium hydroxide.

-

Follow a similar procedure as for acid hydrolysis, monitoring for degradation at room temperature and then at elevated temperatures if necessary.

-

Neutralize samples with an equivalent amount of acid (e.g., HCl) before analysis.

-

-

Oxidative Degradation:

-

Treat the compound solution with a solution of hydrogen peroxide (e.g., 3-30%).

-

Conduct the study at room temperature, protected from light, for up to 7 days.

-

Monitor the degradation at various time points. If the reaction is slow, gentle heating can be applied.

-

Samples can be directly diluted and analyzed by HPLC.

-

-

Thermal Degradation:

-

For solid-state stability, store the solid compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C). A parallel study with humidity (e.g., 75% RH) is also recommended.

-

For solution-state stability, heat the stock solution in a sealed vial at similar temperatures.

-

Analyze samples at various time points. For the solid sample, dissolve it in a suitable solvent before analysis.

-

-

Photolytic Degradation:

-

Expose the solid compound and the stock solution to light in a photostability chamber.

-

The light source should provide a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

Analyze the exposed and control samples at the end of the exposure period.

-

Analytical Methodology for Stability-Indicating Assay

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method. This is typically an HPLC method that can separate the parent compound from all potential degradation products, ensuring that the quantification of the parent compound is accurate and that the formation of impurities can be monitored.

Method development for a stability-indicating assay involves analyzing the stressed samples and ensuring that all new peaks (degradation products) are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector can be used to confirm that the parent peak is spectrally pure in the presence of degradation products.

Potential Degradation Pathways

For primary amines like 4,4-Dimethylcyclohexanamine, potential degradation pathways under forced conditions could include:

-

Oxidation: The primary amine group is susceptible to oxidation, which could lead to the formation of various products, including the corresponding nitroso, nitro, or hydroxylamine derivatives.

-

Deamination: Under certain conditions, deamination could occur, potentially leading to the formation of 4,4-dimethylcyclohexanol or 4,4-dimethylcyclohexanone. Studies on the microbial degradation of cyclohexylamine have shown the formation of cyclohexanone as a metabolite[3][4][5].

-

Reactions with excipients: In a formulated product, the amine group could potentially react with certain excipients, such as reducing sugars or aldehydes.

Conclusion

References

- 1. This compound | C8H18ClN | CID 24191928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Dimethylcyclohexylamine | C8H17N | CID 7415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.ru [2024.sci-hub.ru]

A-Technical-Guide-to-the-Pharmacological-Evaluation-of-4-4-Dimethylcyclohexanamine-hydrochloride

Abstract

This document outlines a comprehensive, tiered strategy for the initial pharmacological characterization of 4,4-Dimethylcyclohexanamine hydrochloride, a compound for which no significant biological activity data currently exists in the public domain. As drug discovery necessitates a logical and evidence-based approach to evaluating novel chemical entities, this guide provides a roadmap for researchers and drug development professionals. The proposed workflow begins with in silico profiling to generate testable hypotheses, proceeds through a multi-pronged in vitro screening cascade, and culminates in the selection of appropriate in vivo models for preliminary efficacy and pharmacokinetic assessment. The causality behind each experimental choice is detailed, ensuring a scientifically rigorous and efficient evaluation process.

Introduction

This compound (CAS: 25834-99-5) is a simple cyclic amine whose pharmacological profile is presently a blank slate.[1] Its structure, a cyclohexylamine ring with gem-dimethyl substitution at the 4-position, offers a unique scaffold that diverges from more commonly explored aromatic amines. While direct biological data is absent, structural analogy provides a fertile ground for hypothesis generation. Derivatives of cyclohexylamine have been reported to possess a wide array of biological activities, including cardiovascular and antimicrobial effects. Furthermore, the bulky, saturated cyclic amine motif is reminiscent of adamantane-based drugs like Memantine, a known N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease.[2] This structural similarity suggests a potential for central nervous system (CNS) activity.

Given the complete lack of empirical data, a systematic and unbiased screening approach is paramount. This guide is structured to de-risk the exploratory process by employing a tiered system. We will begin with computational methods to predict the compound's fundamental properties and potential biological targets. These predictions will then inform the design of a broad-based in vitro primary screening panel. Positive "hits" from this initial screen will be subjected to more rigorous secondary and mechanistic assays to confirm activity and elucidate the mechanism of action. Finally, the most promising in vitro findings will guide the selection of relevant in vivo models to establish a preliminary pharmacokinetic and pharmacodynamic profile. This structured, iterative approach ensures that resources are deployed efficiently and that decisions are driven by robust, reproducible data.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential for all subsequent experimental design, from formulation for in vitro assays to predicting its behavior in vivo.

| Property | Value | Source |

| CAS Number | 25834-99-5 | PubChem[1] |

| Molecular Formula | C8H18ClN | PubChem[1] |

| Molecular Weight | 163.69 g/mol | PubChem[1] |

| IUPAC Name | 4,4-dimethylcyclohexan-1-amine;hydrochloride | PubChem[1] |

| Predicted LogP | 1.76 | CSSB[3] |

| Polar Surface Area | 26 Ų | PubChem[4] |

| Hydrogen Bond Donors | 1 | CSSB[3] |

| Hydrogen Bond Acceptors | 1 | CSSB[3] |

| Rotatable Bond Count | 0 | CSSB[3] |

PART 1: In Silico Profiling and Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, we can leverage computational tools to build a preliminary profile of this compound. This in silico analysis will form the basis of our initial hypotheses.

ADMET Prediction

The first step is to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule. A favorable ADMET profile is crucial for any compound to be a viable drug candidate. Numerous free and commercial software platforms are available for this purpose.[5][6][7]

Workflow:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 4,4-Dimethylcyclohexanamine: CC1(C)CCC(N)CC1

-

Input the SMILES string into a web-based ADMET prediction tool such as ADMET-AI or ADMETlab 2.0.[8][9]

-

Analyze the output, paying close attention to predictions for:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) inhibition and substrate potential (e.g., CYP2D6, CYP3A4).

-

Excretion: Predicted clearance and half-life.

-

Toxicity: Predictions for hERG inhibition, hepatotoxicity, and mutagenicity (Ames test).

-

Causality and Insight: The prediction of BBB permeability is particularly critical. Given the structural similarity to CNS-active drugs like memantine, a positive prediction for BBB penetration would strongly support prioritizing CNS target assays. Conversely, a prediction of poor BBB penetration might steer the initial investigation towards peripheral targets or applications like antimicrobials. Predictions of potential toxicity, such as hERG inhibition, are critical flags that must be experimentally verified early in the screening cascade.

Structural Analogy and Target Prediction

As noted, the compound's structure provides clues to its potential targets. We can formalize this by comparing it to databases of known bioactive molecules.

-

Cyclohexylamine Derivatives: Have been associated with a range of activities. This broad potential necessitates a diverse primary screening panel.

-

Adamantane Amines (e.g., Memantine): These are bulky, non-planar amines known to act as uncompetitive antagonists of the NMDA receptor.[2] The gem-dimethyl group on our compound creates a similarly bulky, rigid cyclohexane chair conformation, making NMDA receptors a high-priority hypothetical target. The dopaminergic activity of some adamantanes also places dopamine receptors on our list of interest.[10]

Based on this analysis, we can formulate three primary hypotheses for the pharmacological activity of this compound:

-

Hypothesis A: CNS Modulator (targeting NMDA or Dopamine receptors).

-

Hypothesis B: Anti-inflammatory Agent .

-

Hypothesis C: Antimicrobial Agent .

The following experimental plan is designed to test these hypotheses in a logical, tiered progression.

Caption: A tiered workflow for the pharmacological evaluation of 4,4-Dimethylcyclohexanamine HCl.

PART 2: Tier 1 - Primary In Vitro Screening

The goal of Tier 1 is to cast a wide but rational net to identify any potential biological activity related to our primary hypotheses. All assays should be run at a single high concentration (e.g., 10 or 30 µM) to maximize the chance of detecting a signal.

Hypothesis A: CNS Receptor Modulation

To test for CNS activity, we will screen the compound against our highest priority targets: NMDA and dopamine receptors. A radioligand binding assay is the gold standard for determining if a compound physically interacts with a receptor.[11][12]

Experimental Protocol: NMDA Receptor Radioligand Binding Assay [13][14]

-

Receptor Preparation: Prepare synaptosomal membrane fractions from rat cerebral cortex, which are rich in native NMDA receptors.

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Setup: In a 96-well plate, combine:

-

Receptor membrane preparation.

-

A specific NMDA receptor radioligand (e.g., [³H]CGP 39653 for the glutamate binding site) at a concentration near its Kd.

-

Either buffer (for total binding), a saturating concentration of a known NMDA antagonist (for non-specific binding), or the test compound (4,4-Dimethylcyclohexanamine HCl at 10 µM).

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound. A significant inhibition (typically >50%) is considered a "hit".

A similar protocol would be followed for the Dopamine D2 receptor , using a D2-rich membrane preparation (e.g., from rat striatum or a recombinant cell line) and a D2-specific radioligand (e.g., [³H]Spiperone).[15][16]

Hypothesis B: Anti-inflammatory Activity

To screen for anti-inflammatory potential, we can use a robust cell-based assay that measures the inhibition of inflammatory cytokine production. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent stimulator of immune cells like macrophages.[17][18]

Experimental Protocol: LPS-Induced Cytokine Release Assay [19][20]

-

Cell Culture: Culture a relevant immune cell line (e.g., murine RAW 264.7 macrophages or human THP-1 monocytes) in 96-well plates until they are adherent and ready for treatment.

-

Compound Pre-treatment: Remove the culture medium and add fresh medium containing either vehicle (e.g., DMSO) or 4,4-Dimethylcyclohexanamine HCl (10 µM). Incubate for 1 hour.

-

Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 100 ng/mL.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatant using a commercially available ELISA kit.

-

Data Analysis: Calculate the percent inhibition of cytokine release in the compound-treated wells compared to the LPS-only stimulated wells. A significant reduction (>50%) indicates a potential anti-inflammatory effect.

Hypothesis C: Antimicrobial Activity

To assess for antimicrobial properties, we will use the standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[21]

Experimental Protocol: Broth Microdilution MIC Assay [22][23][24]

-

Compound Preparation: Prepare a 2-fold serial dilution of 4,4-Dimethylcyclohexanamine HCl in a 96-well plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microdilution plate with the bacterial or fungal suspension. Include a growth control (no compound) and a sterility control (no microbes).

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Data Analysis: A low MIC value (typically ≤16 µg/mL) suggests significant antimicrobial activity.

PART 3: Tier 2 - Secondary and Mechanistic In Vitro Assays

Any "hit" from Tier 1 must be validated and further characterized. The goal of Tier 2 is to confirm the primary activity, determine its potency, and begin to understand its mechanism of action.

Caption: Workflow for Tier 2 validation and characterization of a primary screening hit.

Potency Determination: Dose-Response and IC50/EC50

For any confirmed hit, the first step is to determine its potency by generating a full dose-response curve.

Protocol:

-

Repeat the primary assay (e.g., binding, cytokine release) using a range of compound concentrations, typically an 8- to 10-point curve with 3-fold serial dilutions centered around the estimated active concentration.

-

Plot the percent inhibition or activation against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism) to calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Causality and Insight: The IC50/EC50 is a critical measure of a compound's potency. A low value (e.g., nanomolar to low micromolar) indicates a potent compound that is more likely to be a promising lead. This value is essential for comparing the compound to existing drugs and for designing subsequent experiments.

Mechanism of Action: Functional Assays

A binding assay shows interaction, but a functional assay demonstrates a biological effect. The choice of assay depends on the target class identified in Tier 1.

-

If the hit is on the NMDA receptor: An electrophysiology assay (e.g., patch-clamp on cultured neurons) would be the definitive functional test. This can determine if the compound is an agonist, antagonist, or channel blocker, and reveal details about its kinetics.

-

If the hit is on the Dopamine D2 receptor: This is a Gi-coupled GPCR, so its activation inhibits adenylyl cyclase. A cAMP inhibition assay would be the appropriate functional readout.[25][26]

-

If the hit is anti-inflammatory: Further studies could investigate which signaling pathway is being inhibited (e.g., NF-κB, MAPK pathways) using reporter gene assays or Western blotting for key phosphorylated proteins.

Experimental Protocol: Dopamine D2 Receptor cAMP Functional Assay [25]

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human Dopamine D2 receptor.

-

Assay Setup: Plate the cells and treat them with a dose-response curve of 4,4-Dimethylcyclohexanamine HCl.

-

Stimulation: Add a D2 receptor agonist (like quinpirole) to all wells to inhibit cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial kit, often based on competitive immunoassay principles (e.g., HTRF, AlphaLISA).

-

Data Analysis: If the compound is an antagonist, it will reverse the effect of the agonist, leading to an increase in cAMP. Calculate the IC50 for this reversal. If it is an agonist, it will mimic the effect of quinpirole and decrease cAMP levels; calculate the EC50 for this effect.

PART 4: Tier 3 - In Vivo Model Selection and Pharmacokinetic Profiling

If a compound demonstrates sufficient in vitro potency and a clear mechanism of action, the next crucial step is to evaluate its behavior in a living organism.

Rodent Pharmacokinetic (PK) Study

Before testing for efficacy, we must understand how the compound is absorbed, distributed, metabolized, and excreted in vivo. A basic PK study in mice or rats is essential.[27][28][29][30]

Experimental Protocol: Basic Rodent PK Study [31]

-

Animal Model: Use a standard strain of mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

-

Dosing: Administer the compound to two groups of animals. One group receives a single intravenous (IV) bolus dose, and the other receives a single oral (PO) gavage dose.

-

Blood Sampling: Collect sparse blood samples from the animals at multiple time points post-dosing (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

-

Sample Processing: Process the blood to plasma and store frozen.

-

Bioanalysis: Develop a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of the compound in the plasma samples.

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:

-

Clearance (CL): The rate at which the drug is removed from the body.

-

Volume of Distribution (Vd): The extent of drug distribution into tissues.

-

Half-life (t½): The time it takes for the plasma concentration to decrease by half.

-

Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.

-

Causality and Insight: The PK profile is a critical determinant of a drug's potential. A compound with very rapid clearance and a short half-life may require frequent dosing, while very low oral bioavailability might preclude its use as an oral medication. These data are essential for designing meaningful efficacy studies and for projecting a human dose.

Pharmacodynamic (PD) / Efficacy Models

The choice of an efficacy model is entirely dependent on the validated in vitro mechanism of action.

-

For a confirmed NMDA receptor antagonist: A relevant model of neurodegeneration, such as a transgenic mouse model of Alzheimer's disease or a chemically-induced model of excitotoxicity, would be appropriate.[2][32][33][34][35] Efficacy could be measured by improvements in cognitive tasks (e.g., Morris water maze) or reduction in neuronal damage.

-

For a confirmed anti-inflammatory agent: An acute inflammation model, such as the LPS-induced sepsis model in mice, would be a logical choice.[36][37][38][39] Efficacy would be measured by a reduction in circulating inflammatory cytokines and improved survival rates.

Conclusion and Decision-Making

This guide presents a systematic, hypothesis-driven framework for the pharmacological evaluation of this compound. By progressing through a logical sequence of in silico, in vitro, and in vivo studies, researchers can efficiently determine if this novel chemical entity possesses therapeutically relevant activity. At each tier, clear " go/no-go " criteria must be established. A potent (sub-micromolar), selective compound with a promising in vitro functional profile and a viable pharmacokinetic profile would warrant advancement into more complex and resource-intensive efficacy models, representing the first step on the long path of drug development.

References

- 1. This compound | C8H18ClN | CID 24191928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alzheimer’s Disease Drug Discovery: In-vivo screening using C. elegans as a model for β-amyloid peptide-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem-space.com [chem-space.com]

- 4. 4,4-Dimethylcyclohexan-1-amine | C8H17N | CID 421054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. ayushcoe.in [ayushcoe.in]

- 8. ADMET-AI [admet.ai.greenstonebio.com]

- 9. ADMETlab 2.0 [admetmesh.scbdd.com]

- 10. Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity [revvity.com]

- 16. resources.revvity.com [resources.revvity.com]

- 17. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]

- 18. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Broth Microdilution | MI [microbiology.mlsascp.com]

- 22. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 23. rr-asia.woah.org [rr-asia.woah.org]

- 24. protocols.io [protocols.io]

- 25. benchchem.com [benchchem.com]

- 26. innoprot.com [innoprot.com]

- 27. How to design a rodent PK study for a poorly soluble compound? [synapse.patsnap.com]

- 28. nuvisan.com [nuvisan.com]

- 29. mdpi.com [mdpi.com]

- 30. Evaluation of a basic physiologically based pharmacokinetic model for simulating the first-time-in-animal study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 32. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]

- 33. invivobiosystems.com [invivobiosystems.com]

- 34. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 35. wuxibiology.com [wuxibiology.com]

- 36. slate.com [slate.com]

- 37. [Mouse Models of Sepsis and Septic Shock] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. academic.oup.com [academic.oup.com]

- 39. Mouse Models of Sepsis | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Toxicological and Safety Profile of 4,4-Dimethylcyclohexanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the toxicological and safety data for 4,4-Dimethylcyclohexanamine hydrochloride (CAS No. 25834-99-5). In the absence of extensive direct testing on the hydrochloride salt, this document incorporates data from its free base, 4,4-Dimethylcyclohexanamine (CAS No. 20615-18-3), and employs a scientifically justified read-across approach from the structurally similar and well-characterized analogue, 4,4'-Methylenebis(cyclohexylamine) (CAS No. 1761-71-3). This methodology allows for a robust and relevant hazard assessment critical for safe handling and risk management in a research and development setting.

Chemical and Physical Identity

This compound is the salt form of a cyclic aliphatic amine. Understanding its fundamental properties is the first step in a thorough safety assessment.

| Property | Value | Source |

| Chemical Name | 4,4-dimethylcyclohexan-1-amine;hydrochloride | PubChem[1] |

| CAS Number | 25834-99-5 | PubChem[1] |

| Molecular Formula | C₈H₁₈ClN | PubChem[1] |

| Molecular Weight | 163.69 g/mol | PubChem[1] |

| Appearance | White to off-white solid | ChemicalBook[2] |

| Melting Point | 280 °C | ChemicalBook[2] |

| Parent Compound (Free Base) | 4,4-Dimethylcyclohexanamine (CAS: 20615-18-3) | PubChem[3] |

| Structural Analogue | 4,4'-Methylenebis(cyclohexylamine) (CAS: 1761-71-3) | ECHA[4] |

The hydrochloride salt form generally increases water solubility compared to the free amine, which can influence its absorption and bioavailability.

Toxicological Profile: A Hazard-Based Assessment

The primary hazards associated with this compound and its related analogues are their corrosive nature and potential for systemic toxicity upon repeated exposure. The following sections detail the key toxicological endpoints.

Acute Toxicity

Acute toxicity data indicates that this class of compounds is harmful if swallowed and can be toxic in contact with the skin.

| Route | Endpoint | Value | Species | Classification | Source |

| Oral | LD50 | 380 - 1000 mg/kg bw | Rat | Harmful if swallowed (Category 4) | Australian Industrial Chemicals Introduction Scheme (AICIS) |

| Dermal | LD50 | 2110 mg/kg bw | Rabbit | Toxic in contact with skin | Australian Industrial Chemicals Introduction Scheme (AICIS) |

| Inhalation | LC50 | 0.42 mg/L (Read-across) | Rat | Fatal if inhaled (Predicted) | Australian Industrial Chemicals Introduction Scheme (AICIS), ECHA[5] |

Data for Oral and Dermal routes are based on the analogue 4,4'-Methylenebis(cyclohexylamine).

The oral toxicity data places the substance in Category 4, indicating that ingestion of a relatively small amount can cause significant health effects. The dermal toxicity is also a key concern. The high predicted inhalation toxicity underscores the importance of avoiding aerosol or dust generation.[6][7]

Skin Corrosion and Irritation

This compound is classified as causing severe skin burns and eye damage.[4][5] This is a primary hazard requiring stringent control measures.

-

Mechanism of Corrosivity : As an amine, this compound is alkaline. Direct contact with skin or mucous membranes can lead to saponification of fats and extraction of essential lipids from the cell membranes, resulting in rapid tissue destruction. The corrosive nature is not just due to pH but also the chemical reactivity of the amine group.

-

Experimental Evidence (Read-across from 4,4'-Methylenebis(cyclohexylamine)) : In a study conducted similarly to OECD TG 404, the undiluted substance was found to be corrosive to rabbit skin. Necrosis was observed after as little as a 3-minute exposure, highlighting the rapid and severe nature of the damage.

Eye Damage and Irritation

The substance is classified as causing serious eye damage.[4][5] Contact with the eyes is likely to cause irreversible damage.

-

Experimental Evidence (Read-across from 4,4'-Methylenebis(cyclohexylamine)) : Studies in rabbits showed that instillation of the substance caused severe and extensive damage to the cornea, iris, and conjunctiva. Even at a 1/10th dilution, permanent ocular damage was observed. This extreme corrosivity to ocular tissue necessitates the use of chemical splash goggles and a face shield.

Sensitization

While the analogue 4,4'-Methylenebis(cyclohexylamine) is not considered to be a skin sensitizer, some safety data sheets for related compounds indicate a potential for allergic skin reactions.[7] Therefore, it is prudent to handle this compound as a potential skin sensitizer.

Repeated Dose Toxicity

There is evidence to suggest that repeated exposure may cause damage to organs.[4][5]

-

Target Organs : Studies on the analogue 4,4'-Methylenebis(cyclohexylamine) following chronic oral exposure in rats identified vacuolar degeneration as the main indicator of organ toxicity. This was observed in multiple organs, including the liver and skeletal muscle.[8]

Mutagenicity and Carcinogenicity

Based on the available data for the structural analogue, the chemical is not considered to have genotoxic or carcinogenic potential.

Safety and Handling: A Protocol-Driven Approach

Given the significant hazards, a systematic approach to safety is mandatory.

Engineering Controls

The primary line of defense is to minimize exposure through engineering controls.

-

Ventilation : Work should be conducted in a well-ventilated area.[7] For procedures with a risk of aerosol or dust generation (e.g., weighing, preparing solutions), a chemical fume hood is required.

-

Containment : Use of a glove box may be appropriate for handling larger quantities or for procedures with a high potential for release.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent contact.

-

Eye and Face Protection : Chemical splash goggles in combination with a face shield are mandatory.[9]

-

Skin Protection :

-

Gloves : Wear chemically resistant gloves. Given the corrosive nature of amines, butyl rubber or laminate film gloves are often recommended. Always check the manufacturer's glove selection guide for the specific chemical. Gloves must be inspected before use and changed immediately if contaminated.[9]

-

Protective Clothing : A lab coat is standard. For tasks with a higher risk of splashes, a chemically resistant apron or coveralls should be worn.[7]

-

-

Respiratory Protection : If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines should be used.[10] Respirator use requires a formal respiratory protection program, including fit testing.

Spill and Emergency Procedures

Immediate and correct response to a spill is crucial to mitigate harm.[11]

-

Minor Spill (Contained, personnel not at risk) :

-

Alert personnel in the immediate area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.[6]

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[12]

-

Decontaminate the area with a suitable cleaning agent, followed by soap and water.

-

-

Major Spill (Uncontained, immediate hazard) :

First Aid Measures

Due to the corrosive nature of the compound, immediate first aid is critical.[13]

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 30 minutes, holding the eyelids open.[6] Seek immediate medical attention.[7]

-

Skin Contact : Immediately remove all contaminated clothing.[7] Flush the affected skin area with large amounts of water for at least 15 minutes.[14] Seek immediate medical attention.

-

Inhalation : Move the person to fresh air.[7] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting.[7] Rinse the mouth with water. If the person is conscious, give them one or two glasses of water or milk to drink.[15] Seek immediate medical attention.[13]

Experimental Protocols: Methodological Foundations